Antibiotic Sch 725674

Description

The Critical Imperative for New Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) presents a formidable threat to global public health. frontiersin.org For decades, antibiotics have been a cornerstone of modern medicine, yet their widespread and sometimes imprudent use in human health, agriculture, and industry has accelerated the natural evolutionary process of bacteria, leading to escalating rates of resistance. frontiersin.orgresearchgate.netfrontiersin.org This has created a critical situation where common infections could once again become life-threatening, and many medical procedures, such as surgery and chemotherapy, could become too risky to perform. wellcome.org

The discovery and development of novel antibiotics have slowed dramatically over the past few decades. wellcome.org No new classes of antibiotics have been discovered since the 1980s, and the drugs brought to market recently are often variations of existing ones. wellcome.org The scientific challenges are significant, including the difficulty of finding compounds that can penetrate bacterial cells, particularly Gram-negative bacteria, and avoid being expelled by efflux pumps. nih.gov Furthermore, selecting appropriate molecular targets that are not prone to rapid resistance development is a major hurdle. nih.govasm.org

Economic factors have also contributed to the decline in antibiotic research and development (R&D). Many large pharmaceutical companies have withdrawn from the field due to the high costs and long timelines of clinical trials, coupled with the low potential for profit compared to drugs for chronic diseases. wellcome.org Consequently, antibiotic R&D is now largely driven by smaller biotechnology companies. wellcome.org This predicament has triggered an urgent and energetic search for alternative compounds and innovative strategies, such as drug repurposing and exploring new biological targets, to combat microbial infectious diseases. frontiersin.orgfrontiersin.orgmdpi.com

Overview of Macrolide Antibiotics in Natural Product Chemistry

Macrolides are a well-established class of antibiotics characterized by a large macrocyclic lactone ring, typically containing 12, 14, 15, or 16 atoms, to which one or more deoxy sugar residues are attached. mcmaster.carsc.orgmdpi.com They are primarily known for their bacteriostatic action, which they achieve by inhibiting protein synthesis in bacteria. pharmgkb.org Macrolides bind reversibly to the 50S subunit of the bacterial ribosome, blocking the exit of the growing polypeptide chain and thus halting protein translation. mdpi.compharmgkb.org

The first macrolide, erythromycin (B1671065), was discovered in the 1950s and has been used to treat a variety of infections, especially in patients with penicillin allergies. clevelandclinic.org Subsequent generations, such as clarithromycin (B1669154) and azithromycin, offer broader activity spectra, improved pharmacokinetic properties, and better tolerability. pharmgkb.org These agents are effective against a range of respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases. nih.gov

Natural product chemistry, particularly from microorganisms, has been a prolific source of macrolides. The genus Micromonospora, for instance, is a known producer of various macrolide antibiotics, including 16-membered macrolides like mycinamicin II and rosamicin. rsc.orgoup.comasm.org These natural compounds often serve as scaffolds for semi-synthetic modifications, leading to drugs with enhanced properties. mdpi.com The structural diversity and biological activity of macrolides make them a continuing focus of discovery and medicinal chemistry efforts. rsc.orgnih.gov

Research Landscape for Emerging Biologically Active Macrolides

The urgent need for new antibiotics has revitalized research into discovering novel, biologically active macrolides. mdpi.com Scientists are exploring diverse environments, from soil to marine ecosystems, to find microorganisms that produce unique macrolide structures. frontiersin.orgnih.gov Marine organisms, such as sponges and their associated fungi and dinoflagellates, have proven to be a particularly rich source of new macrolides with a wide array of bioactivities, including potent cytotoxic, antibacterial, and antifungal properties. nih.gov

Modern discovery strategies are moving beyond traditional screening methods. Advances in genomics and biotechnology, such as genome mining and the activation of silent biosynthetic gene clusters (BGCs), are unlocking the untapped potential of microorganisms to produce novel secondary metabolites. mdpi.com Engineering the BGCs of known antibiotics is another established approach to creating new variants with improved efficacy. mdpi.com

The research landscape is also characterized by the synthesis of structurally diverse macrolide candidates. nih.gov By using convergent assembly processes with simple building blocks, researchers can create large libraries of new macrolide structures that are not found in nature. nih.govresearchgate.net These synthetic and semi-synthetic compounds, including hybrids like ketolides and azaketolides, are designed to overcome existing resistance mechanisms. nih.gov This multi-pronged approach, combining natural product discovery, genetic engineering, and synthetic chemistry, is crucial for developing the next generation of macrolide antibiotics. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

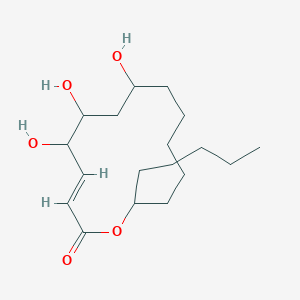

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one |

InChI |

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+ |

InChI Key |

LEEBEEPDVOWSDN-VAWYXSNFSA-N |

SMILES |

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |

Isomeric SMILES |

CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O |

Canonical SMILES |

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O |

Synonyms |

Sch 725674 |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Antibiotic Sch 725674

Microbial Origin and Bioprospecting

The search for new antimicrobial agents has led researchers to explore diverse microbial ecosystems. scispace.com Fungi, in particular, are known for producing a wide array of secondary metabolites with potent biological activities.

Isolation from Aspergillus Species

Antibiotic Sch 725674 was discovered and isolated from the fermentation broth of an Aspergillus species, specifically the strain designated SPRI-0836. scispace.comnih.gov The genus Aspergillus is a rich source of bioactive natural products, and this particular strain was identified as a producer of this novel antifungal compound during a screening program for new antimicrobial agents. scispace.comscispace.comglpbio.com Several other bioactive compounds, including Sch 725680 and Sch 725681, have also been isolated from Aspergillus species. scispace.comresearchgate.net

Cultivation and Fermentation Optimization for Natural Product Yields

To obtain sufficient quantities of Sch 725674 for structural analysis and biological testing, fermentation studies were conducted in shake flasks. scispace.com The process began with the maintenance of stock cultures of the Aspergillus sp. strain SPRI-0836, which were stored as frozen whole broths at -80°C in a 10% glycerol (B35011) solution. scispace.com

For the production of Sch 725674, a multi-stage seed culture development was employed to ensure a robust inoculum for the final fermentation. scispace.com The fermentation medium was carefully formulated to optimize the yield of the target compound. While specific details of the fermentation medium for Sch 725674 are part of proprietary research, a similar process for another compound from an Aspergillus species involved a medium containing neopeptone (B1172235) and cerelose, with the pH adjusted to 7.4 and supplemented with calcium carbonate. scispace.com The fermentation was carried out on a rotary shaker at a controlled temperature to ensure optimal growth and metabolite production. scispace.com

Following fermentation, the harvested broth was processed to extract the crude organic material. This involved solvent extraction using acetonitrile, followed by absorption onto a polymeric resin to remove salts and other hydrophilic substances. scispace.com The enriched material was then subjected to further purification, typically involving multiple steps of high-performance liquid chromatography (HPLC) to isolate the pure antibiotic. scispace.comscispace.com

Advanced Spectroscopic Characterization Methodologies

The definitive structure of Sch 725674 was determined through the application of a suite of advanced spectroscopic techniques. These methods provided detailed insights into the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

The structural elucidation of Sch 725674 was primarily achieved through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analyses. scispace.comnih.gov The ¹H and ¹³C NMR spectra revealed the presence of 29 protons and 18 carbon signals, respectively. scispace.com

Analysis of the NMR data, including HSQC and APT experiments, helped to identify the different types of carbon atoms: one methyl group, one carbonyl group, two olefinic methines, four oxygenated methines, and ten aliphatic methylene (B1212753) carbons. scispace.com The absolute stereochemistry of Sch 725674 was later confirmed through total synthesis and comparison with the natural product. nih.gov

Table 1: NMR Spectroscopic Data for Sch 725674

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

|---|---|---|

| 1 | 167.3 | - |

| 2 | 123.9 | 6.07 |

| 3 | 148.5 | 6.95 |

| 4 | 33.2 | 2.38, 2.50 |

| 5 | 70.0 | 4.31 |

| 6 | 74.9 | 3.65 |

| 7 | 37.0 | 1.63, 1.75 |

| 8 | 69.8 | 4.05 |

| 9 | 40.5 | 1.40, 1.55 |

| 10 | 25.1 | 1.30, 1.45 |

| 11 | 31.9 | 1.25 |

| 12 | 22.7 | 1.30 |

| 13 | 14.1 | 0.89 |

| 14 | 78.9 | 3.55 |

| 15 | 32.5 | 1.50, 1.60 |

| 16 | 28.1 | 1.35 |

| 17 | 25.4 | 1.30 |

| 18 | 31.8 | 1.25 |

Data derived from published research. scispace.com

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) played a critical role in determining the exact molecular formula of Sch 725674. ku.eduscispace.com This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. nih.gov For Sch 725674, HRMS analysis, likely using electrospray ionization (ESI), would have provided the precise mass of the molecular ion, which, in conjunction with the NMR data, confirmed its identity as a new 14-membered macrocyclic lactone. scispace.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

While detailed IR and UV-Vis spectroscopic data for Sch 725674 are not extensively reported in the primary literature, these techniques are implicitly understood to be part of the standard suite of tools for structural elucidation. researchgate.net

Infrared (IR) spectroscopy would have been used to identify key functional groups within the molecule. The presence of a strong absorption band corresponding to a carbonyl group (C=O stretch) would confirm the lactone structure, while broad absorptions in the hydroxyl region (O-H stretch) would indicate the presence of alcohol functionalities.

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the conjugated systems within the molecule. For Sch 725674, an absorption maximum would be expected for the α,β-unsaturated ester moiety, a key structural feature of this macrolide. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Calcium Carbonate |

| Cerelose |

| Glycerol |

| Neopeptone |

| Sch 725680 |

X-ray Crystallography for Absolute Configuration Determination (If applicable in published studies)

X-ray crystallography is a powerful and definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, including the absolute configuration of chiral molecules. nih.govspringernature.com The method relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. nih.gov By measuring the directions and intensities of the diffracted beams, a 3D model of the molecule can be constructed. For determining absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.govresearchgate.net

In the context of the published research on the natural product Sch 725674, a definitive assignment of its absolute stereochemistry was achieved through a comprehensive chemical synthesis approach rather than directly by X-ray crystallography of the isolated natural product. acs.org Researchers synthesized all sixteen possible stereoisomers of the Sch 725674 structure. acs.org By comparing the spectroscopic data of these synthetic isomers with the data from the natural antibiotic, they were able to unambiguously assign the absolute configuration of Sch 725674. acs.org While X-ray crystallography remains a benchmark for such determinations, its application requires the formation of a high-quality single crystal, which can be a significant challenge for complex natural products. researchgate.net The successful assignment via total synthesis provided a conclusive alternative for establishing the molecule's absolute stereochemistry.

Chemical Synthesis and Analog Development of Antibiotic Sch 725674

Total Synthesis Strategies and Methodologies

The total synthesis of Sch 725674 has been approached through various innovative strategies, each aiming for efficiency, stereocontrol, and practicality. These approaches can be broadly categorized into convergent and linear syntheses, with a significant focus on the construction of the macrolide core.

Convergent and Linear Synthetic Approaches

One notable convergent strategy involved the synthesis of two key fragments, which were then coupled using a step-wise dithiane alkylation. This was followed by a cross-metathesis reaction to append the side chain, and the synthesis was completed using a Yamaguchi macrolactonization and a substrate-controlled stereoselective reduction. rsc.org

Formal Total Synthesis of the Macrolide Core

A formal total synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product. Several formal syntheses of the macrolide core of Sch 725674 have been reported, providing alternative and often more efficient routes to this key structural component.

One such formal synthesis utilized a regioselective Wacker oxidation of an internal olefin as a key step. nih.govresearchgate.net This approach also led to the first total synthesis of the related natural product, Gliomasolide C. nih.govresearchgate.net Another enantioselective synthesis of the macrolactone core was achieved, which was subsequently carried forward to the total synthesis of Sch 725674. nih.gov

Pot-Economical and Asymmetric Synthetic Routes

A highly efficient, seven-pot asymmetric synthesis of Sch 725674 has been developed. nih.govnih.govacs.org This route takes advantage of several one-pot sequential transformations, including:

A phosphate (B84403) tether-mediated one-pot, sequential Ring-Closing Metathesis (RCM)/Cross-Metathesis (CM)/chemoselective hydrogenation protocol. nih.govnih.gov

A one-pot tosylation/acrylation sequence. nih.govnih.gov

A one-pot, sequential Finkelstein reaction/Boord olefination/acetonide deprotection procedure. nih.govnih.gov

This pot-economical approach significantly streamlines the synthesis, reducing the number of isolations and chromatographic purifications required. nih.gov

Key Synthetic Reactions and Stereocontrol Techniques

The stereochemically complex nature of Sch 725674, with its multiple stereogenic centers, necessitates the use of highly stereoselective reactions. Key reactions and techniques employed in its synthesis include:

Ring-Closing Metathesis (RCM): A powerful reaction for the formation of the 14-membered macrolide ring. nih.gov

Yamaguchi Macrolactonization: Another effective method for the crucial macrocyclization step. rsc.orgresearchgate.net

Dithiane Alkylation: Used for the strategic coupling of molecular fragments. rsc.org

Cross-Metathesis (CM): Employed to install the n-pentyl side chain. rsc.orgnih.gov

Substrate-Controlled Stereoselective Reduction: To establish the correct stereochemistry of the alcohol groups. rsc.orgresearchgate.net

Jacobsen Hydrolytic Kinetic Resolution: Utilized in the synthesis of both Sch 725674 and its C-4 epimer to resolve racemic mixtures. researchgate.net

Asymmetric Diboration: A novel desymmetrizing enantioselective diboration of a divinyl carbinol derivative has been used to set key stereocenters. bris.ac.uk

Boronic Ester Homologation: Iterative homologation of boronic esters with enantiopure magnesium carbenoids has been applied to achieve full stereocontrol in the synthesis of related polyol natural products, a strategy with potential application to Sch 725674 analogs. acs.orgpolimi.it

The following table summarizes some of the key reactions and their application in the synthesis of Sch 725674:

| Reaction | Purpose | Reference |

| Ring-Closing Metathesis (RCM) | Macrolide ring formation | nih.gov |

| Yamaguchi Macrolactonization | Macrolide ring formation | rsc.orgresearchgate.net |

| Dithiane Alkylation | Fragment coupling | rsc.org |

| Cross-Metathesis (CM) | Side chain installation | rsc.orgnih.gov |

| Wacker Oxidation | Ketone formation | nih.govresearchgate.net |

| Asymmetric Diboration | Stereocenter installation | bris.ac.uk |

Design and Synthesis of Structural Analogs for Research Purposes

The synthesis of structural analogs of natural products is crucial for understanding their structure-activity relationships (SAR) and for developing new therapeutic agents with improved properties. hkust.edu.hk

Rational Design of Derivatives and Stereoisomers

The total synthesis of Sch 725674 has enabled the rational design and synthesis of various derivatives and stereoisomers. For example, a complete library of stereoisomers of Sch 725674 was synthesized, which was instrumental in establishing the absolute stereochemistry of the natural product. nih.gov

The development of a gram-scale synthesis of a key macrocyclic intermediate with orthogonal functionalities provides a platform for the generation of a diverse range of analogs. nih.govresearchgate.net This allows for systematic modifications at different positions of the molecule to probe the impact on its biological activity. Furthermore, the synthesis of the C-4 epimer of Sch 725674 has been accomplished, providing valuable insights into the role of stereochemistry at this position. researchgate.net The development of a streamlined and library-amenable synthetic method is a key goal to facilitate the exploration of this rare class of 14-membered macrolactones. researchgate.net

Scaffold Modification and Diversification Strategies

The development of synthetic routes to Sch 725674 has been a fertile ground for chemical innovation, with several research groups focusing on creating flexible strategies that not only achieve the total synthesis of the natural product but also allow for the generation of diverse analogs. nih.govresearchgate.net These approaches are crucial for exploring the structure-activity relationship (SAR) and developing potentially improved second-generation compounds. Key strategies have centered on modular synthesis, the creation of stereoisomer libraries, and the design of advanced intermediates with functionalities poised for diversification. researchgate.netacs.org

A landmark achievement in the diversification of the Sch 725674 scaffold was the synthesis of the complete library of all 16 possible stereoisomers by the Curran group. nih.govacs.org This was accomplished using a minimal fluorous tagging strategy, which enabled the synthesis, separation, and characterization of every stereoisomer. acs.org This comprehensive library was instrumental in definitively assigning the absolute stereochemistry of the natural product as (5R,6S,8R,14R,E)-5,6,8-trihydroxy-14-pentyloxacyclotetradec-3-en-2-one and provided a full set of compounds for biological evaluation. acs.org

Another powerful diversification strategy involves the design and gram-scale synthesis of a key macrocyclic intermediate that possesses orthogonal functionalities. Reddy and co-workers developed a short synthesis of Sch 725674 that also yielded a versatile macrocycle. researchgate.netacs.org This intermediate was intentionally designed to allow for the selective modification of different parts of the molecule, thereby facilitating the generation of a wide array of analogues for screening and medicinal chemistry programs. researchgate.netacs.org

Furthermore, synthetic routes have been explicitly designed to be "library amenable". nih.gov Hanson and co-workers reported a pot-economical total synthesis that streamlines the process by reducing the number of isolation and purification steps. nih.govacs.org This efficiency is not only advantageous for producing the natural product itself but is also a key feature for enabling the rapid synthesis of analog libraries, where numerous variations of a core structure are required. acs.orgku.edu The strategies often employ robust and versatile chemical reactions like ring-closing metathesis (RCM), cross-metathesis (CM), and Yamaguchi macrolactonization, which are tolerant of various functional groups and thus suitable for building diverse molecular architectures. nih.govrsc.org

| Diversification Strategy | Key Method(s) | Outcome | Researchers |

|---|---|---|---|

| Stereoisomer Library Synthesis | Minimal Fluorous Tagging | Generation of all 16 stereoisomers of Sch 725674. acs.org | Curran Group nih.govacs.org |

| Orthogonal Intermediate Synthesis | Regioselective Wacker Oxidation; Gram-scale synthesis of a functionalized macrocycle. researchgate.netacs.org | A versatile intermediate for generating diverse analogs. researchgate.netacs.org | Reddy et al. researchgate.netacs.org |

| Pot-Economical "Library Amenable" Synthesis | Phosphate tether-mediated sequential RCM/CM/hydrogenation; One-pot sequential transformations. nih.govacs.org | Efficient, streamlined synthesis route suitable for rapid analog generation. nih.govku.edu | Hanson et al. nih.govacs.org |

| Convergent Synthesis | Dithiane alkylation; Cross-metathesis; Yamaguchi macrolactonization. rsc.org | Step-wise assembly of molecular fragments allowing for variation. rsc.org | Kaliappan et al. rsc.org |

Chemical Probes for Mechanistic Studies (Implicit in SAR studies)

While specific molecules labeled as "chemical probes" for Sch 725674 have not been explicitly detailed in the literature, the extensive work on scaffold modification and the synthesis of analog libraries inherently serves the primary function of chemical probes: to investigate biological mechanisms. chemicalprobes.orgnih.gov A chemical probe is a small molecule used to study and manipulate a biological system, and its value is determined by its potency, selectivity, and the availability of a structurally similar inactive control. chemicalprobes.org The systematic generation of Sch 725674 analogs, particularly the complete stereoisomer library, functions as a powerful set of tools for probing its mechanism of antifungal action. acs.org

The structure-activity relationship (SAR) studies performed using these analogs are, in effect, mechanistic studies. georgiasouthern.edunih.gov By comparing the biological activity of the 16 different stereoisomers, researchers could determine the precise three-dimensional arrangement of functional groups required for antifungal efficacy. acs.org This process helps to define the pharmacophore—the essential molecular features responsible for the compound's biological activity.

The isomers within the library that exhibit significantly reduced or no antifungal activity are as important as the active ones. chemicalprobes.org These molecules serve as ideal negative controls for biological experiments. chemicalprobes.org Using a closely related but inactive stereoisomer helps to ensure that any observed cellular effect is due to the specific interaction of the active compound with its biological target, rather than non-specific effects like changes in membrane fluidity or general cytotoxicity. acs.orgchemicalprobes.org

The synthesis of a key macrocycle with orthogonal functionalities by Reddy and colleagues also lays the foundation for creating more classical chemical probes. researchgate.netacs.org Such an intermediate could be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin, which would enable target identification and visualization studies within the cell. Although the literature to date has focused on the synthesis and SAR of analogs for improving antifungal activity, the strategic groundwork has been laid for the development of these more sophisticated mechanistic tools. researchgate.netacs.org

| Analog / Strategy | Mechanistic Insight Gained (Implicit Probe Function) | Key Finding/Potential |

|---|---|---|

| Complete Stereoisomer Library | Defining the stereochemical requirements for bioactivity. acs.org | The (5R,6S,8R,14R) configuration is essential for antifungal activity against S. cerevisiae and C. albicans. nih.govacs.org |

| Inactive Stereoisomers | Serving as negative controls in biological assays. chemicalprobes.org | Allows attribution of the observed phenotype specifically to the target of Sch 725674, ruling out off-target or non-specific effects. acs.orgchemicalprobes.org |

| Orthogonally Functionalized Intermediates | Providing a platform for creating tagged chemical probes. researchgate.netacs.org | Potential for developing fluorescent or affinity-labeled probes for target identification and localization studies. researchgate.netnih.gov |

| Simplified or Modified Analogs | Exploring the contribution of individual functional groups to activity (SAR). georgiasouthern.edu | Helps to map the binding pocket of the biological target and understand key molecular interactions. |

Biological Activity and in Vitro Antimicrobial Spectrum of Antibiotic Sch 725674

In Vitro Antifungal Activity

Sch 725674 has demonstrated notable inhibitory effects against certain fungal species in laboratory settings.

Research has consistently shown that Sch 725674 is active against Saccharomyces cerevisiae. Specifically, studies have identified its inhibitory activity against the PM503 strain of S. cerevisiae. nih.govscispace.comresearchgate.net

The compound has also been found to possess inhibitory activity against Candida albicans. The C43 strain of C. albicans has been used in studies to demonstrate this antifungal effect. nih.govscispace.comresearchgate.net

Activity against Saccharomyces cerevisiae

In Vitro Antibacterial Activity Screening

In contrast to its antifungal properties, screenings for antibacterial activity have shown that Sch 725674 is largely ineffective against the bacteria tested. Specifically, it did not exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations up to 256 µg/ml. scispace.com

Determination of Minimum Inhibitory Concentrations (MICs)

The potency of Sch 725674's antifungal activity has been quantified through the determination of its Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For Saccharomyces cerevisiae (strain PM503), the MIC of Sch 725674 has been reported to be 8 µg/ml. nih.govresearchgate.net In the case of Candida albicans (strain C43), the MIC was determined to be 32 µg/ml. nih.govresearchgate.net One source reported slightly different MIC values of 16 µg/ml for Saccharomyces cerevisiae (PM503) and 64 µg/ml for Candida albicans (C43). scilit.com

The following table summarizes the reported MIC values for Sch 725674 against the tested fungal strains.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) |

| Saccharomyces cerevisiae | PM503 | 8 µg/ml nih.govresearchgate.net, 16 µg/ml scilit.com |

| Candida albicans | C43 | 32 µg/ml nih.govresearchgate.net, 64 µg/ml scilit.com |

Mechanism of Action Studies and Molecular Targets of Antibiotic Sch 725674

Identification and Characterization of Cellular Targets

Direct experimental identification of the specific cellular targets of Sch 725674 has not been extensively reported in publicly available scientific literature. However, based on its classification as a macrolide and its observed antifungal effects, several potential targets can be hypothesized.

Macrolide antibiotics are well-known inhibitors of protein synthesis in bacteria, primarily by binding to the 50S ribosomal subunit. mdpi.com While the fungal ribosome differs from its bacterial counterpart, it is conceivable that Sch 725674 could interfere with fungal protein synthesis. Sordarin, another fungal-specific protein synthesis inhibitor, targets the translation elongation factor 2 (eEF2) and the large ribosomal subunit protein rpP0. nih.gov Future research employing techniques such as affinity chromatography with a labeled Sch 725674 molecule could help in pulling down and identifying its direct binding partners within fungal cells.

Another plausible area of interaction is the fungal cell wall or cell membrane. ufjf.brnih.govnih.gov Many antifungal agents exert their effects by disrupting the integrity of these structures, which are essential for fungal viability. For instance, some antifungal compounds interact with ergosterol, a key component of the fungal cell membrane, leading to pore formation and loss of membrane integrity. ufjf.br Given the lipophilic nature of the n-pentyl side chain of Sch 725674, it might interact with the lipid bilayer of the fungal cell membrane. nih.gov

Biochemical Pathway Perturbations Induced by Sch 725674

The specific biochemical pathways perturbed by Sch 725674 are yet to be fully elucidated. However, the observed inhibition of growth in Saccharomyces cerevisiae and Candida albicans strongly suggests interference with essential cellular processes. ethz.chufjf.brresearchgate.netnih.govscispace.com

Based on the known mechanisms of other antifungal agents and the metabolic responses of fungi to stress, several pathways could be affected:

Cell Wall Integrity Pathway: Disruption of the cell wall would likely trigger the cell wall integrity (CWI) signaling pathway, a conserved signaling cascade in fungi that regulates cell wall synthesis and remodeling in response to stress. nih.govplos.org

Ergosterol Biosynthesis Pathway: Inhibition of this pathway is a common mechanism for azole and polyene antifungals. ufjf.br While there is no direct evidence, the possibility of Sch 725674 affecting this pathway cannot be ruled out without further investigation.

Signal Transduction Pathways: The structurally related macrolide, gloeosporone, is thought to disrupt signal transduction pathways related to germination in fungi. evitachem.com It is plausible that Sch 725674 could act similarly, interfering with signaling cascades crucial for fungal growth and proliferation.

Further studies using metabolomics and transcriptomics to analyze the global changes in fungal cells upon treatment with Sch 725674 would be invaluable in identifying the specific biochemical pathways it perturbs.

Elucidation of Molecular Binding Modes and Interactions

Detailed information on the molecular binding modes and specific interactions of Sch 725674 with its putative targets is currently unavailable. The elucidation of such interactions typically requires high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy of the compound in complex with its target, or through sophisticated molecular modeling studies. nih.govnih.gov

The structure of Sch 725674, featuring a 14-membered lactone ring, a lipophilic n-pentyl side chain, and multiple hydroxyl groups, suggests the potential for a combination of hydrophobic and hydrophilic interactions with its target protein. nih.gov The hydroxyl groups could form hydrogen bonds, while the hydrophobic regions could engage in van der Waals interactions within a binding pocket.

Molecular docking studies, a computational method to predict the binding orientation and affinity of a ligand to a target protein, could provide initial insights into the potential binding modes of Sch 725674. nih.govgoogle.com However, the lack of an identified specific target protein for Sch 725674 currently limits the application of this approach.

Comparative Mechanistic Analysis with Other Macrolide Antibiotics

A comparative analysis of the mechanism of action of Sch 725674 with other macrolide antibiotics reveals both potential similarities and key differences, primarily stemming from its unique structural features and its antifungal, rather than antibacterial, activity.

Table 1: Antifungal Activity of Sch 725674

| Organism | MIC (μg/mL) | Reference |

| Saccharomyces cerevisiae (PM503) | 8 | ethz.chufjf.brresearchgate.net |

| Candida albicans (C43) | 32 | ethz.chufjf.brresearchgate.net |

Unlike classic antibacterial macrolides such as erythromycin (B1671065), which primarily target the bacterial ribosome, the target of Sch 725674 in fungi is unknown. mdpi.com A significant structural distinction is the absence of the commonly found methyl groups on the macrolide backbone of Sch 725674, a feature that is rare in nature. nih.gov

The closest structural and biological relative of Sch 725674 is gloeosporone, a fungal self-germination inhibitor. ethz.chscispace.comusbio.net Gloeosporone is suggested to act by disrupting metabolic processes and possibly by complexing with metal ions, although the latter has been debated. ethz.chevitachem.comethz.ch It is plausible that Sch 725674 shares a similar, yet unconfirmed, mechanism of action.

Table 2: Structural Comparison of Sch 725674 and Related Macrolides

| Compound | Ring Size | Key Structural Features | Primary Activity |

| Sch 725674 | 14-membered | No methyl groups on backbone, n-pentyl side chain, 1,3-anti-diol moiety | Antifungal ethz.chnih.gov |

| Gloeosporone | 14-membered | No methyl groups on backbone | Fungal germination self-inhibitor, Antifungal ethz.chevitachem.com |

| Erythromycin | 14-membered | Methyl groups on backbone, Desosamine (B1220255) and Cladinose sugars | Antibacterial researchgate.net |

The study of macrolide resistance mechanisms in fungi, often involving alterations in target sites or drug efflux pumps, could also provide indirect clues about the potential targets of Sch 725674. portlandpress.comnih.govfrontiersin.orgnih.gov However, without direct experimental evidence, any comparison remains speculative.

Biosynthetic Pathway Investigations of Antibiotic Sch 725674

Putative Biosynthetic Gene Cluster Identification

The specific biosynthetic gene cluster (BGC) for Sch 725674 has not been explicitly identified in published literature. However, based on its structure as a fungal macrolide, its biosynthesis is undoubtedly governed by a Type I polyketide synthase (PKS) gene cluster. nih.govnih.gov In fungi like Aspergillus, genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous BGC, which includes the core PKS gene along with genes for tailoring enzymes and regulation. nih.govmdpi.commdpi.comusda.govmdpi.com

The general approach to identify such a cluster in the producing Aspergillus strain would involve:

Whole-Genome Sequencing: The initial step is to sequence the entire genome of the Sch 725674-producing Aspergillus species.

Bioinformatic Analysis: The sequenced genome would then be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This software identifies BGCs by searching for characteristic core enzymatic genes, such as PKSs. nih.govnih.gov

PKS Gene Identification: Fungal genomes, particularly those of the genus Aspergillus, contain numerous PKS genes. nih.govresearchgate.netresearchgate.net The identification of the correct PKS gene for Sch 725674 would involve comparing the domain architecture of the predicted PKSs with what is expected for the synthesis of a 14-membered macrolide. mdpi.combiorxiv.org

Gene Cluster Delineation: Once a candidate PKS gene is identified, the surrounding genes are examined to define the boundaries of the putative cluster. These neighboring genes often encode tailoring enzymes (e.g., hydroxylases, reductases) and transcription factors necessary for producing the final chemical structure and regulating its production. mdpi.comnih.gov

Given that many fungal BGCs are silent or expressed at very low levels under standard laboratory conditions, linking a specific cluster to Sch 725674 production would likely require genetic manipulation, such as overexpressing a putative regulatory gene to activate the cluster. nih.govnih.gov

Enzymatic Steps and Intermediates in Biosynthesis

The biosynthesis of macrolides like Sch 725674 is a multi-step enzymatic process catalyzed by a modular Type I PKS and subsequent tailoring enzymes. nih.govacs.org Although the specific enzymes for Sch 725674 are not confirmed, their functions can be inferred from the final chemical structure.

The assembly of the polyketide backbone is performed by the PKS in an assembly-line fashion. nih.gov The PKS consists of a series of modules, with each module responsible for the addition and modification of a two-carbon unit. The process begins with a starter unit, likely propionyl-CoA, followed by the sequential addition of extender units, which are typically methylmalonyl-CoA, derived from the carboxylation of propionyl-CoA.

The structure of Sch 725674 suggests the involvement of the following enzymatic domains within the PKS modules:

Acyltransferase (AT): Selects the appropriate starter (propionyl-CoA) and extender (methylmalonyl-CoA) units.

Ketosynthase (KS): Catalyzes the Claisen condensation to elongate the polyketide chain.

Ketoreductase (KR): Reduces a β-keto group to a hydroxyl group. The stereochemistry of the hydroxyl groups in Sch 725674 dictates the specific type of KR domain.

Dehydratase (DH): Eliminates a water molecule to form a double bond.

Enoyl Reductase (ER): Reduces a double bond to a saturated carbon-carbon bond.

Thioesterase (TE): The terminal domain that catalyzes the release of the completed polyketide chain and its macrocyclization to form the 14-membered lactone ring. chemrxiv.orgrsc.orgnih.gov

Following the creation of the macrolactone core, a series of post-PKS modifications are carried out by tailoring enzymes, which are encoded by genes within the same BGC. For Sch 725674, these would include:

Hydroxylases (Cytochrome P450 monooxygenases): These enzymes are responsible for installing hydroxyl groups at specific positions on the macrolactone ring, such as those found at C-4, C-7, and C-13. umich.edu

Reductases: An enzyme would be required to reduce a ketone to the hydroxyl group at C-5.

Table 1: Putative Enzymes and Intermediates in Sch 725674 Biosynthesis

| Putative Enzyme/Domain | Step in Pathway | Substrate | Product |

| Loading Module (PKS) | Initiation | Propionyl-CoA | PKS-bound starter unit |

| Extension Modules (PKS) | Elongation (6 cycles) | Methylmalonyl-CoA | Growing polyketide chain |

| Thioesterase (TE) | Macrolactonization | Linear polyketide thioester | 14-membered macrolactone core |

| Cytochrome P450 Hydroxylase | Post-PKS Tailoring | Macrolactone core | Hydroxylated macrolactone |

| Reductase | Post-PKS Tailoring | Keto-intermediate | Final hydroxylated structure |

Genetic Regulation of Macrolide Production

The production of fungal secondary metabolites, including macrolides, is tightly regulated at the genetic level to conserve resources. nih.gov This regulation occurs through a complex network involving pathway-specific, broad-domain, and global regulators.

Pathway-Specific Regulators: Most fungal BGCs contain one or more transcription factor genes that specifically control the expression of the other genes within that cluster. mdpi.com For instance, the biosynthesis of the mycotoxin patulin (B190374) in Penicillium expansum is controlled by the pathway-specific Zn(II)₂Cys₆ transcription factor PatL. mdpi.com It is highly probable that the Sch 725674 cluster contains a similar dedicated regulator that activates transcription of the PKS and tailoring enzyme genes in response to specific developmental or environmental cues. Activating such a regulator is a common strategy to identify the products of silent gene clusters. nih.gov

Broad-Domain Regulators: Global regulators that affect chromatin structure and respond to environmental signals also play a crucial role. In Aspergillus species, regulators like LaeA (Loss of AflR Expression A) are part of the Velvet complex, which controls the expression of many secondary metabolite clusters. Deletion or overexpression of these genes can have a profound impact on the production of various polyketides. mdpi.com

Nutrient Regulation: The biosynthesis of macrolides is also influenced by the availability of primary nutrients. In many actinomycetes, macrolide production is inhibited by high concentrations of ammonium (B1175870) and glucose, which affect the supply of precursors like valine and threonine. Similar nutrient-sensing mechanisms, likely involving regulators like CreA (carbon catabolite repression), are expected to control the expression of the Sch 725674 BGC in Aspergillus. mdpi.com

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis

The complexity of macrolide biosynthetic pathways presents challenges for production and modification. nih.govacs.org Chemoenzymatic and synthetic biology strategies offer powerful alternatives to purely chemical synthesis or natural fermentation.

A chemoenzymatic approach combines the efficiency of biological catalysts with the flexibility of chemical synthesis. Thioesterase (TE) domains, which catalyze the final macrocyclization step, are particularly useful biocatalysts. rsc.orgbeilstein-journals.org A general chemoenzymatic strategy involves the chemical synthesis of a linear precursor molecule (an advanced intermediate), which is then subjected to enzymatic cyclization by an isolated TE. nih.gov This allows for the creation of novel macrolactones that may not be accessible through fermentation. While several total chemical syntheses of Sch 725674 have been reported, rsc.orgresearchgate.net a pot-economical total synthesis has also been achieved, streamlining the process significantly. rsc.orgdokumen.pub

Synthetic biology offers further possibilities for engineering the biosynthesis of Sch 725674. nih.govresearchgate.net Key approaches include:

Heterologous Expression: Once the BGC for Sch 725674 is identified, it could be transferred to a more tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. rsc.orgacs.org This can lead to improved production titers and simplifies the purification process by removing the native secondary metabolites of the original producer.

Pathway Engineering: The biosynthetic pathway can be rationally engineered to produce novel analogues. This could involve deleting or adding genes for tailoring enzymes (e.g., hydroxylases, glycosyltransferases) or modifying the PKS modules themselves to incorporate different starter or extender units, thereby altering the macrolactone backbone. nih.govchemrxiv.org

Biosensors: Developing transcription factor-based biosensors that can detect the presence of specific macrolides could enable high-throughput screening of engineered pathways. nih.govacs.org This would accelerate the discovery of strains producing novel and improved versions of Sch 725674.

These advanced techniques hold the promise of overcoming the limitations of natural production and enabling the creation of a diverse library of Sch 725674 derivatives for further study.

Molecular Mechanisms of Antimicrobial Resistance to Macrolide Antibiotics General Context

Efflux Pump Systems: Molecular Basis and Regulation

Efflux pumps are membrane-associated proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target at a high enough concentration to be effective. mdpi.com This is a major mechanism of macrolide resistance. Several superfamilies of efflux pumps are involved, including the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). mdpi.com

ATP-Binding Cassette (ABC) Transporters : These pumps utilize the energy from ATP hydrolysis to expel substrates. A notable example in the context of macrolide resistance is the Msr (macrolide-streptogramin B resistance) protein family, such as Msr(A). mdpi.comnih.gov The Msr(A) protein, found in staphylococci, confers resistance to 14- and 15-membered macrolides. mdpi.commdpi.com It is believed to function not only as a pump but also by dislodging the antibiotic from its ribosomal binding site. mdpi.com

Major Facilitator Superfamily (MFS) : MFS pumps use the proton motive force to drive the extrusion of antibiotics. The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode MFS pumps that confer resistance to 14- and 15-membered macrolides. mdpi.comnih.gov These genes are often found on mobile genetic elements, which has led to their wide dissemination among various Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae. mdpi.comnih.gov In S. pneumoniae, the mef(E) gene is often found alongside the mel (or msr(D)) gene, which encodes an ABC transporter homolog, forming a dual efflux pump system. nih.gov

Resistance-Nodulation-Division (RND) Family : Predominantly found in Gram-negative bacteria, RND efflux pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, contribute significantly to intrinsic and acquired macrolide resistance. mdpi.commdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to high levels of resistance to macrolides like erythromycin (B1671065) and azithromycin. mdpi.com

The expression of these efflux pump genes is often tightly regulated. For instance, the expression of some erm and mef genes can be induced by the presence of macrolides themselves, a process known as translational attenuation. nih.gov

Table 1: Key Efflux Pump Systems Conferring Macrolide Resistance

| Efflux Pump Family | Representative Pump(s) | Encoded by Gene(s) | Energy Source | Common Pathogens |

|---|---|---|---|---|

| ABC Transporters | Msr(A), Msr(D) | msr(A), msr(D) (mel) | ATP Hydrolysis | Staphylococcus spp., Streptococcus spp. mdpi.comnih.govmdpi.com |

| MFS | MefA, MefE | mef(A), mef(E) | Proton Motive Force | Streptococcus spp., Enterococcus spp. mdpi.comnih.gov |

| RND | AcrAB-TolC, MexAB-OprM | acrAB, mexAB | Proton Motive Force | E. coli, P. aeruginosa, Salmonella spp. mdpi.commdpi.com |

Target Site Modification: Ribosomal Alterations and Methylation

Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. researchgate.net Alterations to this target site can prevent the antibiotic from binding, thereby conferring resistance. This is one of the most clinically significant mechanisms of macrolide resistance. nih.gov

Ribosomal RNA (rRNA) Methylation : The most widespread mechanism of high-level macrolide resistance is the methylation of the 23S rRNA component of the 50S ribosomal subunit. nih.gov This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. asm.org These methyltransferases add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the ribosome. nih.govnih.gov This methylation sterically hinders the binding of macrolides, as well as lincosamides and streptogramin B antibiotics, leading to the MLSB resistance phenotype. nih.govfrontiersin.org Different erm genes are prevalent in different bacterial species, such as erm(A), erm(B), and erm(C) in staphylococci and streptococci. nih.gov

Mutations in 23S rRNA : Point mutations in the 23S rRNA gene, particularly at positions A2058 and A2059 (E. coli numbering), can also confer macrolide resistance. nih.govasm.org These mutations directly interfere with the antibiotic's binding site. This mechanism is particularly important in pathogens that have a low number of rRNA operons, such as Helicobacter pylori and Mycoplasma pneumoniae. nih.govasm.orgnih.gov

Mutations in Ribosomal Proteins : Alterations in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the ribosome exit tunnel, can also lead to resistance. nih.govfrontiersin.orgpnas.org These mutations are thought to confer resistance not by completely preventing antibiotic binding, but by altering the conformation of the exit tunnel, allowing protein synthesis to proceed even in the presence of the bound drug. pnas.org

Table 2: Common Target Site Modifications for Macrolide Resistance

| Modification Type | Target Molecule | Specific Alteration | Conferring Gene/Mutation | Common Pathogens |

|---|---|---|---|---|

| Methylation | 23S rRNA | Methylation at A2058 | erm genes (ermA, ermB, ermC) | Staphylococcus spp., Streptococcus spp. nih.govasm.org |

| Point Mutation | 23S rRNA | A2058G, A2059G, A2063C, A2064C | Spontaneous mutations | H. pylori, M. pneumoniae, Campylobacter spp. nih.govasm.orgnih.govasm.org |

| Point Mutation/Deletion | Ribosomal Proteins | Changes in L4 and L22 | Spontaneous mutations | S. pneumoniae, H. influenzae, E. coli frontiersin.orgpnas.org |

Enzymatic Inactivation: Esterases and Phosphotransferases

A third mechanism of resistance involves the production of enzymes that chemically modify and inactivate the macrolide antibiotic. nih.govfrontiersin.org This prevents the drug from binding to its ribosomal target.

Macrolide Esterases : Certain bacteria produce erythromycin esterases, encoded by ere genes (e.g., ereA, ereB), which inactivate 14- and 15-membered macrolides by hydrolyzing the lactone ring. nih.gov This opens the ring structure, rendering the antibiotic ineffective. EreA and EreB are clinically significant and are primarily found in Gram-negative bacteria like E. coli. nih.gov

Macrolide Phosphotransferases : Another class of inactivating enzymes are the macrolide phosphotransferases (MPHs), encoded by mph genes. nih.govdroracle.ai These enzymes catalyze the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar attached to the macrolide ring, using ATP as a phosphate (B84403) donor. nih.gov This modification also prevents the antibiotic from binding to the ribosome. nih.gov MPH enzymes are found in a variety of Gram-positive and Gram-negative pathogens. nih.govdroracle.ai

Permeability Barriers and Reduced Drug Influx

The cell envelope of bacteria, particularly the outer membrane of Gram-negative bacteria, can act as a natural permeability barrier, restricting the entry of antibiotics. dovepress.comtandfonline.com

Gram-negative bacteria possess a complex outer membrane that is intrinsically less permeable to large, hydrophobic molecules like many macrolides. dovepress.comnih.gov The lipopolysaccharide (LPS) layer creates a hydrophilic surface that repels hydrophobic drugs. nih.gov While small hydrophilic antibiotics can pass through porin channels, macrolides must diffuse across the lipid bilayer, a process that is often inefficient. dovepress.com

Structure Activity Relationship Sar and Mechanistic Insights for Antibiotic Sch 725674

Correlating Structural Features with Antimicrobial Potency

Sch 725674 is a natural product isolated from an Aspergillus sp. culture. researchgate.net Its structure is characterized by a 14-membered macrocyclic lactone, an α,β-unsaturated carbonyl group, four hydroxylated stereocenters, and a terminal ethyl group on its side chain. researchgate.net The baseline antimicrobial potency of Sch 725674 has been established against key fungal pathogens, information that serves as the benchmark for all SAR studies. researchgate.netresearchgate.net

Initial biological evaluations demonstrated that Sch 725674 exhibits inhibitory activity against Saccharomyces cerevisiae and Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values of 8 µg/mL and 32 µg/mL, respectively. researchgate.net These findings confirm that the natural scaffold possesses intrinsic antifungal properties. The primary goal of SAR studies is to identify which of its structural components are indispensable for this activity, which can be modified, and which can be optimized to enhance potency or confer other desirable properties. The key molecular features for SAR analysis include the macrolactone ring's conformation and flexibility, the hydrogen-bonding capacity of its hydroxyl groups, and the steric and electronic nature of the α,β-unsaturated ester.

| Feature | Description | Implication for Potency |

| 14-Membered Macrolactone | Forms the core scaffold, constraining the molecule's overall shape. | The ring's conformation is critical for binding to a biological target. |

| α,β-Unsaturated Ester | A Michael acceptor system, potentially reactive. | May be involved in covalent bond formation with the target protein. |

| Hydroxyl Groups | Located at positions C-4, C-5, C-7, and C-13. | Act as hydrogen bond donors and acceptors, crucial for target recognition and solubility. |

| Alkyl Side Chain | A short chain terminating in an ethyl group. | Influences lipophilicity and van der Waals interactions within the target's binding pocket. |

Impact of Macrocyclic Lactone Core Modifications on Activity

The 14-membered macrolide core is the defining feature of Sch 725674. Its size and the embedded ester linkage dictate the three-dimensional arrangement of all peripheral substituents. Synthetic strategies have been developed that allow for the generation of analogues by modifying this core. researchgate.netacs.orgnih.gov Such modifications are pivotal in understanding the structural requirements for biological activity.

Key modifications to the macrocyclic core and their expected impact include:

Ring Size Variation: Expanding or contracting the ring (e.g., to 13 or 15 atoms) would significantly alter the molecule's global conformation. This is likely to be detrimental to activity, as the precise spatial orientation of the peripheral groups required for target binding would be lost.

Saturation of Double Bonds: The core of Sch 725674 contains double bonds. Their selective hydrogenation would increase the flexibility of the macrocycle. If a rigid conformation is required for activity, this would lead to a decrease in potency due to the entropic cost of binding.

Ester Bond Relocation: Moving the position of the lactone linkage would create a new series of constitutional isomers. This would drastically change the molecule's shape and almost certainly disrupt the specific interactions needed for antifungal activity.

| Modification Type | Example | Hypothesized Impact on Activity | Rationale |

| Ring Contraction/Expansion | 13- or 15-membered lactone | Significant decrease | Alters the global conformation and the spatial positioning of key functional groups. |

| Saturation of C2-C3 Bond | Dihydro-Sch 725674 | Significant decrease | Removes the planar, electrophilic Michael acceptor system, likely essential for the mechanism of action. |

| Isomerization of Ester | Relocation of lactone linkage | Abolition of activity | Drastically reconfigures the molecular scaffold, preventing proper fit into the biological target's binding site. |

Influence of Peripheral Substituents on Biological Activity

Peripheral substituents—the functional groups attached to the macrolide core—are more amenable to modification and are often the focus of lead optimization. For Sch 725674, these include the multiple hydroxyl groups and the alkyl side chain. The development of synthetic routes featuring key macrocycles with "orthogonal functionalities" was specifically designed to facilitate the creation of diverse analogues for SAR studies. researchgate.netacs.org

Hydroxyl Groups: The four hydroxyl groups are prime candidates for modification. Their roles can be investigated by selective protection (e.g., methylation, acetylation) or removal. If a specific hydroxyl group is critical for hydrogen bonding with the target, its modification would reduce or abolish activity. Conversely, if a hydroxyl group is solvent-exposed and not essential for binding, its modification could be used to improve pharmacokinetic properties. For instance, studies on related macrolides often show that certain hydroxylations are essential for activity. researchgate.net

Alkyl Side Chain: The length and branching of the C-13 side chain can be altered to probe the size and nature of the binding pocket. Increasing or decreasing its length could optimize hydrophobic interactions.

| Position | Modification | Hypothesized Impact on Activity | Rationale |

| C-7 | O-Methylation (7-O-Methyl-Sch 725674) | Decrease | Blocks a potential hydrogen bond donor/acceptor site, disrupting target interaction. |

| C-4, C-5, C-13 | Acylation (e.g., Acetate ester) | Decrease | Adds steric bulk and removes hydrogen-bonding capability, likely interfering with binding. |

| C-17/C-18 | Chain extension or truncation | Variable | Modifies lipophilicity (logP); activity may increase or decrease depending on the size of the target's hydrophobic pocket. |

| C-2/C-3 | Isomerization (Z-isomer) | Decrease | Changes the geometry of the Michael acceptor, likely reducing its reactivity or fit. |

Computational Chemistry and Molecular Dynamics Simulations in SAR Analysis

In modern drug discovery, computational methods are invaluable for rationalizing SAR data and guiding the synthesis of new analogues. acs.org While specific molecular modeling studies on Sch 725674 are not widely published, the application of these techniques can be described. Molecular dynamics (MD) simulations and molecular docking could provide profound insights into how Sch 725674 interacts with its biological target. scielo.org.comdpi.com

A hypothetical computational workflow for analyzing Sch 725674's SAR would involve:

Target Identification and Modeling: Identifying the fungal protein target of Sch 725674. If the crystal structure is unknown, a homology model could be built. A plausible target could be an enzyme essential for fungal cell wall or membrane integrity, such as lanosterol (B1674476) 14-α-demethylase. mdpi.com

Molecular Docking: Docking the parent Sch 725674 molecule into the active site of the target protein. This would generate a putative binding pose, highlighting key interactions such as hydrogen bonds between the drug's hydroxyl groups and receptor residues, and hydrophobic contacts.

SAR Rationalization: Docking a series of virtual analogues (from section 8.3) into the same site. The predicted binding energies and poses could then be correlated with experimental MIC values. For example, if methylation of the C-7 hydroxyl leads to a loss of a key hydrogen bond in the simulation, this would explain a corresponding loss of antifungal activity.

Molecular Dynamics (MD) Simulations: Running MD simulations on the docked complex (e.g., target-Sch 725674) to assess the stability of the interaction over time. jptcp.com These simulations can reveal how the ligand and protein adapt to each other and confirm whether the key interactions identified in docking are maintained in a dynamic, solvated environment.

Rational Design Principles for Overcoming Resistance Mechanisms (Hypothetical, based on SAR studies)

Based on the SAR insights, one can hypothesize rational design principles to create next-generation analogues of Sch 725674 capable of overcoming common fungal resistance mechanisms, such as target mutation or drug efflux.

Targeting Efflux Pumps: Fungal efflux pumps often recognize and expel a broad range of xenobiotics. SAR studies might reveal that a certain region of Sch 725674 is not essential for its antifungal activity. This non-critical region could be modified by attaching bulky or polar groups. The goal would be to create a derivative that retains its ability to bind to the primary target but is no longer recognized as a substrate by the efflux pump, thereby restoring intracellular concentration and efficacy.

Overcoming Target Mutations: Resistance can arise from mutations in the target protein that weaken drug binding. If SAR and computational studies identify a particularly vital interaction (e.g., a hydrogen bond from the C-13 hydroxyl), analogues could be designed to strengthen this "anchor." This might involve replacing the hydroxyl with a group capable of forming a stronger or more specific interaction (e.g., a bioisostere). Alternatively, if the α,β-unsaturated system is found to form a covalent bond with the target, its electrophilicity could be fine-tuned to react more efficiently with the mutated target, creating an irreversible bond that overcomes the reduced non-covalent affinity.

Q & A

Q. What is the molecular mechanism of action of Sch 725674 against bacterial targets?

Sch 725674 inhibits bacterial DNA gyrase by binding to its ATP-binding pocket, disrupting ATP hydrolysis and preventing DNA supercoiling essential for replication. Methodologically, confirmatory assays include:

Q. Which microbial pathogens are primarily targeted by Sch 725674 in preclinical studies?

Sch 725674 exhibits antifungal activity against Saccharomyces cerevisiae (MIC = 8 μg/ml) and Candida albicans (MIC = 32 μg/ml) in vitro. Standard methodologies include:

Q. What synthetic routes are available for Sch 725674, and what are their key steps?

A stereocontrolled synthesis involves:

- Macrolactonization : Reacting macrolactone 72 with HF in acetonitrile/dichloromethane to form the core structure .

- Purification : Flash column chromatography (95:5 DCM:MeOH) yields Sch 725674 with 88–90% purity .

- Validation : NMR (¹H/¹³C), HRMS, and TLC (Rf = 0.50 in ethyl acetate) confirm structural integrity .

Advanced Research Questions

Q. How can structural modifications of Sch 725674 improve its efficacy against resistant bacterial strains?

Rational design strategies include:

- Side-chain functionalization : Introducing groups that hinder efflux pump recognition (e.g., hydrophobic moieties) .

- Stereochemical optimization : Modifying chiral centers to enhance target binding affinity, guided by molecular docking simulations .

- In vitro resistance induction : Serial passaging of pathogens under sub-MIC conditions to identify resistance mutations, followed by structure-activity relationship (SAR) analysis .

Q. What experimental frameworks are recommended to resolve contradictions in MIC data across studies?

Conflicting MIC values may arise from assay variability. Mitigation approaches include:

- Standardization : Adhere to CLSI/EUCAST guidelines for consistent media, inoculum size, and incubation conditions .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Cross-laboratory validation : Collaborative reproducibility studies with shared protocols and reference strains .

Q. How can the FINER criteria be applied to design a study on Sch 725674’s synergy with existing antibiotics?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis-driven research:

- Novelty : Investigate unexplored combinations (e.g., Sch 725674 + β-lactams) using checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .

- Feasibility : Use in vitro models (e.g., biofilm assays) before progressing to in vivo infection models .

- Ethics : Prioritize non-mammalian models (e.g., Galleria mellonella) for preliminary toxicity screening .

Q. What analytical techniques are critical for assessing Sch 725674’s off-target effects in eukaryotic cells?

- Proteomics : Mass spectrometry to identify unintended protein interactions .

- Cytotoxicity assays : MTT/XTT assays on human cell lines (e.g., HEK293) to quantify IC₅₀ values .

- Transcriptomics : RNA-seq to detect dysregulation of host pathways (e.g., mitochondrial function) .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in Sch 725674 synthesis?

- Quality control : Implement HPLC (>95% purity) and NMR for each batch .

- Stability testing : Monitor degradation under varying pH/temperature using accelerated stability protocols .

Q. What statistical models are appropriate for analyzing time-dependent killing kinetics?

Q. How can PICO frameworks structure a clinical translation study for Sch 725674?

- Population : Immunocompromised patients with candidiasis.

- Intervention : Sch 725674 monotherapy vs. standard azoles.

- Comparison : Primary endpoints (e.g., mycological cure rate) and secondary endpoints (e.g., adverse events).

- Outcome : Non-inferiority margin of 15% in cure rates, analyzed via chi-square tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.